1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
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Overview
Description
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene is an organic compound with a complex structure, featuring a benzene ring substituted with bromine, bromomethyl, chlorine, and methyl groups
Preparation Methods
The synthesis of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene typically involves the bromination of 3-chloro-2-methylbenzyl bromide. This process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired positions on the benzene ring.
Chemical Reactions Analysis
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its ability to modify biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the interactions.
Comparison with Similar Compounds
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene can be compared with other similar compounds such as:
1-Bromo-3-chloro-5-methylbenzene: This compound lacks the bromomethyl group, which can significantly alter its reactivity and applications.
1-Bromo-5-chloropentane: This compound has a different carbon chain structure, leading to different chemical properties and uses.
1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane:
The unique combination of substituents in this compound makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-bromo-5-(bromomethyl)-3-chloro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVHVODNOIJRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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